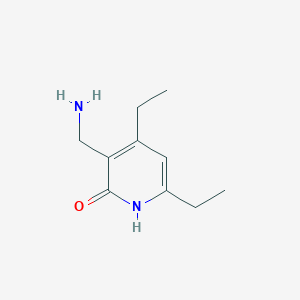3-(Aminomethyl)-4,6-diethyl-2(1H)-pyridinone
CAS No.:
Cat. No.: VC18145098
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H16N2O |
|---|---|
| Molecular Weight | 180.25 g/mol |
| IUPAC Name | 3-(aminomethyl)-4,6-diethyl-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C10H16N2O/c1-3-7-5-8(4-2)12-10(13)9(7)6-11/h5H,3-4,6,11H2,1-2H3,(H,12,13) |
| Standard InChI Key | WQAZDEYUFZDDKF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=C(C(=O)N1)CN)CC |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 3-(aminomethyl)-4,6-diethyl-1H-pyridin-2-one, delineates its core structure: a pyridinone ring with substituents at positions 3, 4, and 6. Key features include:
-
Pyridinone backbone: Aromatic ring with a ketone oxygen at position 2.
-
Aminomethyl group (-CH₂NH₂): Positioned at C3, enabling nucleophilic reactions.
-
Diethyl substituents (-CH₂CH₃): At C4 and C6, enhancing steric bulk and lipophilicity.
The molecular weight is 180.25 g/mol, with an InChIKey of WQAZDEYUFZDDKF-UHFFFAOYSA-N . Structural analogs, such as 3-(aminomethyl)-4,6-dimethyl-2(1H)-pyridinone (CAS 771579-27-2), differ only in alkyl group size, impacting physicochemical properties .
Synthesis and Manufacturing
Industrial Production
Scale-up processes likely optimize temperature, solvent selection, and catalyst use. Continuous flow reactors may enhance yield and purity, though specific industrial data remain proprietary .
Physicochemical Properties
Key properties, inferred from structural analogs and computational models, include:
The diethyl groups increase hydrophobicity compared to dimethyl analogs, influencing drug-likeness parameters .
Biological Activity and Applications
Chemical Applications
-
Ligand Synthesis: Chelates metals in catalytic systems, enhancing reaction rates in cross-coupling reactions .
-
Building Block: Used in synthesizing complex molecules like kinase inhibitors (e.g., SKLB0565) .
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Molecular Weight | LogP | Key Applications |
|---|---|---|---|---|
| 3-(Aminomethyl)-4,6-diethyl-2(1H)-pyridinone | C₁₀H₁₆N₂O | 180.25 | 1.8 | Drug intermediates, ligands |
| 3-(Aminomethyl)-4,6-dimethyl-2(1H)-pyridinone | C₈H₁₂N₂O | 152.19 | 0.5 | Antimicrobial agents |
| 3-Acetyl-4,6-dimethyl-1H-pyridin-2-one | C₉H₁₁NO₂ | 165.19 | 1.6 | Stabilized intermediates |
The diethyl variant’s increased lipophilicity enhances membrane permeability, making it favorable for CNS-targeted therapeutics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume